![molecular formula C23H31N5O4 B1683959 GGTI-2418 CAS No. 501010-06-6](/img/structure/B1683959.png)
GGTI-2418
描述
PTX-100 是一种首创化合物,以其抑制酶法尼基转移酶-1 (GGT-1) 的能力而闻名。这种抑制通过阻止 Rho、Rac 和 Ral 环路在癌细胞中的激活,从而破坏致癌 Ras 途径,导致细胞凋亡(细胞死亡)。PTX-100 目前正在进行临床开发,并在治疗各种癌症,特别是 T 细胞淋巴瘤方面显示出令人鼓舞的结果 .
科学研究应用
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions to achieve high yields and purity. The synthetic pathways often include:
- Formation of the Piperazine Ring : This step may involve cyclization reactions between appropriate precursors.
- Benzyl Group Attachment : The introduction of the benzyl group can be achieved through nucleophilic substitution or coupling reactions.
- Imidazole Integration : The imidazole moiety is incorporated via methods such as alkylation or condensation reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antitumor Properties
Research indicates that compounds with similar structural motifs often exhibit significant pharmacological effects, particularly in oncology. The presence of the imidazole ring is noteworthy as it is associated with enzyme inhibition and receptor binding. Studies have shown that this compound can inhibit specific enzymes or receptors involved in cancer progression, making it a candidate for further pharmacological evaluation in anticancer therapies.
Neurological Applications
Beyond oncology, this compound's piperazine structure suggests potential applications in neurology. Piperazine derivatives have been studied for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression.
Comparative Analysis with Related Compounds
To better understand the unique properties of (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid, a comparison with structurally similar compounds can provide insights into its relative efficacy and biological activity.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzylpiperazine | Simple piperazine structure | Psychoactive effects |
Piperazinone derivatives | Contains ketone functionality | Anti-cancer properties |
Leucine derivatives | Amino acid backbone | Nutritional and metabolic roles |
This table highlights how the complex structure of (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid may confer enhanced biological activity compared to simpler analogs.
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness against various human tumor cell lines. For instance, it exhibited a mean growth inhibition rate of approximately 12.53% across tested cancer cell lines when evaluated under National Cancer Institute protocols .
Drug-Like Properties Assessment
Using computational tools like SwissADME, researchers have assessed the drug-like properties of this compound, confirming its favorable pharmacokinetic profile which includes:
- Adequate solubility
- Membrane permeability
- Low toxicity predictions
These attributes suggest that it could be developed into a viable therapeutic agent .
作用机制
Pharmacokinetics
In terms of pharmacokinetics, GGTI-2418 has a mean terminal half-life of 1.1 hours . Its oral bioavailability is low in mice . After intravenous administration, the highest concentrations of this compound were found in the liver, kidney, and lung, while the lowest concentrations were found in the brain and fat . This compound also appears to undergo biliary excretion .
Result of Action
The action of this compound results in the downregulation of several pivotal oncogenic and tumor survival pathways . This leads to the induction of apoptosis and the inhibition of tumor growth . In clinical trials, this compound has shown some evidence of disease stability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of resistance-promoting cells in the tumor microenvironment can affect the compound’s action . Additionally, the compound’s rapid elimination from the body may limit its efficacy
准备方法
合成路线和反应条件
PTX-100 的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括:
核心结构的形成: PTX-100 的核心结构是通过一系列缩合和环化反应合成的。
官能团修饰: 通过取代反应将各种官能团引入核心结构,通常使用卤化物和有机金属化合物等试剂。
纯化: 使用重结晶和色谱等技术对最终产品进行纯化,以确保高纯度和产率。
工业生产方法
PTX-100 的工业生产遵循类似的合成路线,但规模更大。该过程针对效率和成本效益进行了优化,通常涉及用于反应监测和控制的自动化系统。关键考虑因素包括:
可扩展性: 确保合成路线可以在不显著降低产率或纯度的情况下进行放大。
安全性: 实施安全措施以处理潜在危险的试剂和条件。
环境影响: 尽可能减少废物,并使用环保的溶剂和试剂。
化学反应分析
反应类型
PTX-100 经历了各种化学反应,包括:
氧化: PTX-100 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰化合物中的某些官能团。
取代: 取代反应在 PTX-100 的合成和修饰中很常见,通常涉及卤化物和亲核试剂。
常用试剂和条件
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤代烷烃,有机金属试剂。
主要产物
从这些反应中形成的主要产物包括 PTX-100 的各种衍生物,每种衍生物都可能具有不同的生物活性 and 特性。
相似化合物的比较
PTX-100 在其对 GGT-1 的特异性抑制方面是独一无二的。类似的化合物包括:
法尼基转移酶抑制剂: 这些化合物抑制相关酶法尼基转移酶,但不针对 GGT-1。
Rho 激酶抑制剂: 这些化合物抑制 Rho 激酶,它是 Ras 通路中的下游效应器,但不直接抑制 GGT-1。
生物活性
The compound (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid , also referred to as GGTI-2418, is a novel organic molecule with significant potential in medicinal chemistry. This compound exhibits a complex structure that includes a piperazine ring and an imidazole moiety, which are crucial for its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound functions primarily as a competitive inhibitor of geranylgeranyl transferase I (GGTase I) . This enzyme is responsible for attaching geranylgeranyl pyrophosphate to proteins, a modification essential for the functionality of various proteins involved in cancer cell proliferation and survival, particularly those within the RAS family. By inhibiting GGTase I, this compound disrupts the geranylgeranylation of RAS proteins, leading to their dysfunction and subsequent apoptosis in cancer cells .
Biological Activity and Pharmacological Profiles
The biological activity of this compound has been evaluated through various studies highlighting its potential in cancer therapy. Key findings include:
- Inhibition of Cancer Cell Growth : this compound has shown efficacy in inducing apoptosis in cancer cell lines by disrupting RAS signaling pathways. This effect was observed in both in vitro and in vivo models, demonstrating its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : The presence of the imidazole ring is particularly significant as it is associated with interactions in biological systems, influencing enzyme inhibition and receptor binding. Computational methods have been employed to predict the pharmacological effects based on structural motifs similar to those found in this compound .
- Comparative Biological Activity : A comparison with other compounds sharing structural features reveals that this compound may possess unique pharmacological profiles due to its specific combination of functional groups. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Lisinopril | Piperazine ring | Antihypertensive |
Ciprofloxacin | Fluoroquinolone | Antibiotic |
Imatinib | Imidazole ring | Anticancer |
This table illustrates how this compound's unique structure may enhance selectivity towards particular biological targets compared to other compounds.
Case Studies and Research Findings
Several studies have explored the therapeutic applications of this compound:
- Cancer Models : In preclinical models, this compound demonstrated a significant reduction in tumor growth rates when administered to mice with xenograft tumors derived from human cancer cells. The compound effectively inhibited tumor progression by targeting RAS signaling pathways .
- Metabolic Pathways : Although the specific metabolic pathways of this compound remain to be fully elucidated, initial studies suggest it undergoes typical small molecule metabolic processes involving hydrolysis and enzymatic reactions. Understanding these pathways is crucial for optimizing its pharmacokinetic properties.
- Potential for Combination Therapies : Research indicates that combining this compound with other therapeutic agents may enhance its efficacy against resistant cancer types, particularly those driven by RAS mutations. This combination approach is currently under investigation in several clinical trials .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-15(2)11-18(22(30)31)26-23(32)28-10-9-27(13-19-16(3)24-14-25-19)21(29)20(28)12-17-7-5-4-6-8-17/h4-8,14-15,18,20H,9-13H2,1-3H3,(H,24,25)(H,26,32)(H,30,31)/t18-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLCNDRDBCLVOC-ICSRJNTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CN1)CN2CCN([C@H](C2=O)CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198212 | |
Record name | GGTI-2418 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501010-06-6 | |
Record name | GGTI-2418 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501010066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GGTI-2418 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GGTI-2418 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M67G28K74K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。